3-(2-Thienyl)pyridine
Overview
Description
3-(2-Thienyl)pyridine is a heterocyclic compound that contains a thiophene ring fused to a pyridine ring . The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Synthesis Analysis
3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles and thieno [3,4-b]pyridine-7-carboxamides . Heating thiophene-2-carboxamides in formic acid afforded thieno [3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis
The this compound molecule contains a total of 19 bond(s). There are 12 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 Thiophene(s), and 1 Pyridine(s) .Scientific Research Applications
Luminescent properties: Cyclometallated platinum complexes with substituted thienylpyridines have been synthesized, showing significant luminescent properties. These properties are characterized by photoluminescence, electronic absorption spectra, and emission decay properties, making them potential candidates for optoelectronic applications (Kozhevnikov et al., 2009).
Antiproliferative activity: Derivatives of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have been shown to exhibit antiproliferative activity, particularly against phospholipase C enzymes, suggesting their potential use in cancer therapeutics (van Rensburg et al., 2017).
Cyclometallation: 2-(2-Thienyl)pyridine and 2-(3-thienyl)pyridine have been used in cyclometallation reactions with palladium(II), rhodium(III), and ruthenium(II), indicating their importance in the synthesis of coordination compounds and their potential applications in catalysis and materials science (Nonoyama & Kajita, 1981).
Acid-base properties: Studies on the acidity constants of thienyl- and phenyl-pyridines and the stability constants of their copper(II) complexes provide insights into their chemical properties, which could be relevant for developing new metal coordination complexes (Sigel et al., 1972).
Application in dyes: Azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives have been synthesized and used as disperse dyes, indicating their potential use in the textile industry (Ho, 2005).
Conducting polymers: Poly-(2,6-di-(2-thienyl) pyridine) has been investigated for its ability to complex metals, showing potential for applications in conducting polymers and electronics (Higgins & Crayston, 1993).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-(2-Thienyl)pyridine is a pyridine derivative, and pyridine derivatives are known to exhibit a range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyridine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain vital inflammatory mediators . This interaction results in the anti-inflammatory effects observed with pyridine derivatives .
Biochemical Pathways
Pyridine derivatives are known to affect the pathways involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators play crucial roles in the inflammatory response, and their inhibition leads to the anti-inflammatory effects of pyridine derivatives .
Result of Action
Given the known anti-inflammatory effects of pyridine derivatives , it can be inferred that this compound may have similar effects. These effects would be due to the inhibition of certain vital inflammatory mediators, leading to a reduction in inflammation .
Properties
IUPAC Name |
3-thiophen-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBLIWDUZHFSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344216 | |
Record name | 3-(2-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21298-53-3 | |
Record name | 3-(2-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Thienyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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